[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane
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Overview
Description
[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. This compound is characterized by the presence of a cyclohexane ring substituted with a trichloromethyl group and an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane typically involves the reaction of cyclohexanol with 5,5,5-trichloro-2-methylpentan-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an ether bond between the hydroxyl group of cyclohexanol and the hydroxyl group of 5,5,5-trichloro-2-methylpentan-2-ol. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium, chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alcohols, ethers.
Scientific Research Applications
[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various cyclohexane derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the trichloromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the intracellular level.
Comparison with Similar Compounds
[(5,5,5-Trichloro-2-methylpentan-2-yl)oxy]cyclohexane can be compared with other similar compounds such as:
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexanone: A cyclohexane derivative with a ketone group.
Cyclohexyl methyl ether: A cyclohexane derivative with a methoxy group.
The uniqueness of this compound lies in the presence of the trichloromethyl group and the ether linkage, which impart distinct chemical and physical properties to the compound.
Properties
CAS No. |
61446-95-5 |
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Molecular Formula |
C12H21Cl3O |
Molecular Weight |
287.6 g/mol |
IUPAC Name |
(5,5,5-trichloro-2-methylpentan-2-yl)oxycyclohexane |
InChI |
InChI=1S/C12H21Cl3O/c1-11(2,8-9-12(13,14)15)16-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
InChI Key |
BBCOIQQSXLJDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC(Cl)(Cl)Cl)OC1CCCCC1 |
Origin of Product |
United States |
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